Lipophilicity (XLogP) Differentiation vs. Dimethyl Succinate – Impact on Membrane Partitioning
The target compound displays a computed XLogP of 1.4 , whereas the fully saturated analog dimethyl succinate (CAS 106-65-0) has an XLogP of approximately 0.3 [1]. This 1.1 log unit increase translates to roughly an order-of-magnitude higher octanol–water partition coefficient, indicating substantially greater membrane permeability and altered distribution behaviour in biphasic or biological systems.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | Dimethyl succinate, XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP = +1.1 (~12.6× higher P) |
| Conditions | XLogP3 algorithm (PubChem/ChemSpider deposition) |
Why This Matters
Higher lipophilicity directly affects compound extraction efficiency, membrane transit in cellular assays, and solvent selection for biphasic reactions—key criteria for reagent procurement in medicinal chemistry and chemical biology workflows.
- [1] PubChem, Dimethyl succinate – XLogP3 0.3 (CID 7820). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/7820 (accessed 2026-05-10). View Source
